molecular formula C8H10N2O B6226166 (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 2322924-57-0

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B6226166
CAS No.: 2322924-57-0
M. Wt: 150.18 g/mol
InChI Key: IKZOSGDTRVGYJU-LURJTMIESA-N
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Description

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentration. Catalysts and solvents are selected to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Industry

Industrially, this compound is used in the synthesis of polymers and dyes. Its derivatives are employed in the production of high-performance materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler oxazine derivative used in various chemical syntheses.

    Ifosfamide: A clinically used oxazine derivative with significant anticancer activity.

    Benzoxazine: A related compound used in the production of high-performance polymers.

Uniqueness

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

2322924-57-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(3S)-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1

InChI Key

IKZOSGDTRVGYJU-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CNC2=C(O1)N=CC=C2

Canonical SMILES

CC1CNC2=C(O1)N=CC=C2

Purity

95

Origin of Product

United States

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